molecular formula C16H20ClNO3 B1470904 4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride CAS No. 1351643-18-9

4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride

Cat. No.: B1470904
CAS No.: 1351643-18-9
M. Wt: 309.79 g/mol
InChI Key: SVPCDZSWUVHZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO3 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Hybrid System Formation

  • Researchers have explored the synthesis of hybrid polyoxaheterocyclic compounds, revealing new synthetic approaches for forming hybrid chromene and xanthene systems (Kanevskaya et al., 2022). This process involves the interaction of 2H-chromen-2-one derivatives, highlighting the versatility of compounds like 4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride in synthesizing complex molecular structures.

Antimicrobial and Antioxidant Activity

  • The compound has been included in the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones, which have demonstrated antimicrobial and antioxidant activity (Hatzade et al., 2008). Such properties are crucial in the development of new therapeutic agents, suggesting potential applications in addressing bacterial infections and oxidative stress.

Biological Activity and Cancer Research

  • This compound derivatives have been studied for their potential as anti-cancer agents. For instance, a series of related compounds were evaluated for their anti-breast cancer activity against various human breast cancer cell lines, indicating potential applications in oncology (Dube et al., 2019).

Coumarin and Chromene Derivatives

  • The compound has been used in the synthesis of carbamate derivatives of coumarin and chromene, expanding its application in diverse chemical synthesis (Velikorodov & Imasheva, 2008). This aspect is essential for developing new materials and pharmaceuticals.

Properties

IUPAC Name

4-methyl-7-(piperidin-4-ylmethoxy)chromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3.ClH/c1-11-8-16(18)20-15-9-13(2-3-14(11)15)19-10-12-4-6-17-7-5-12;/h2-3,8-9,12,17H,4-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCDZSWUVHZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.